methyl 4-amino-1H-indole-2-carboxylate
Description
Methyl 4-amino-1H-indole-2-carboxylate is a substituted indole derivative characterized by an amino group at the 4-position and a methyl ester at the 2-position of the indole core. For example, 3-formyl-1H-indole-2-carboxylate intermediates are commonly used in condensation reactions with heterocyclic amines or thiazolones to generate bioactive derivatives .
Its methyl ester moiety also offers versatility for further derivatization into carboxylic acid analogs, a feature exploited in drug discovery .
Properties
CAS No. |
157649-54-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
methyl 4-amino-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,11H2,1H3 |
InChI Key |
QLGHNZYUEDSABH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl 4-amino-1H-indole-2-carboxylate are compared below with six related indole derivatives (Table 1). Key differences in substituents, synthesis, and biological activity are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity: Amino vs. Methoxy/Hydroxy: The 4-amino group in this compound provides nucleophilic character, enabling conjugation with electrophiles (e.g., acylating agents), whereas methoxy or hydroxy groups (e.g., in methyl 4-methoxy- or 4-hydroxy analogs) are less reactive but may enhance solubility . Ester vs. Acid: Methyl/ethyl esters (e.g., methyl 4-methoxy- or ethyl 4-benzyloxy-) are typically intermediates for carboxylic acids, which are common in drug candidates. The ethyl ester in Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate introduces higher lipophilicity compared to methyl esters .
Synthetic Routes: this compound may be synthesized via condensation of 4-nitroindole precursors followed by reduction, analogous to methods used for 3-formyl-indole derivatives . In contrast, methyl 4-methoxy-1H-indole-2-carboxylate likely involves O-methylation of a hydroxy precursor, as seen in the synthesis of 4-methoxyindoles .
Biological Potential: Substituted indoles with electron-withdrawing groups (e.g., 7-chloro-3-methyl-) are often intermediates in antitumor agent synthesis, while amino-substituted derivatives may directly interact with enzymatic targets due to hydrogen-bonding capabilities .
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